molecular formula C18H21NOS B4434492 2-(benzylthio)-N-butylbenzamide

2-(benzylthio)-N-butylbenzamide

Cat. No.: B4434492
M. Wt: 299.4 g/mol
InChI Key: KKIIHFOKUNHBBJ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-butylbenzamide is a useful research compound. Its molecular formula is C18H21NOS and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.13438547 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding Studies

  • Self-Association Through Hydrogen Bonding : N-butylbenzamides, including derivatives like 2-(benzylthio)-N-butylbenzamide, have been studied for their self-association properties via hydrogen bonding. These studies utilized infrared spectroscopy and NMR techniques to determine the spectroscopic characteristics and thermodynamic parameters for self-association in different solvents like carbon tetrachloride and chloroform (Nikolić et al., 1992).

Synthetic Utilization in Organic Chemistry

  • Cyclization and Alkylation : The cyclization of compounds similar to this compound to form heterocycles like benzisothiazol-3-ones has been achieved. This process involves the use of SO2Cl2 atroom temperature. Subsequent alkylation of these heterocycles yields a mixture of O- and N-alkylated products. Such synthetic pathways are significant in organic chemistry for the production of novel compounds with potential applications in various fields (Zlotin et al., 2000).

Infrared Study and Molecular Interactions

  • Behavior in Solutions : The behavior of N-substituted amides like this compound in solutions has been a subject of study. Infrared spectroscopy was used to analyze these compounds in different solutions, focusing on NH fundamental stretching vibration region. This type of research helps in understanding the molecular interactions and properties of these compounds in various solvents (Nikolić et al., 1984).

Photophysical Studies

  • Emissive States and Aggregation-Induced Emission : Research on derivatives of N-butylbenzamides, including structures similar to this compound, has explored their photophysical properties. Studies on these compounds have revealed mechanisms like the transition from nonemissive twisted intramolecular charge transfer (TICT) states to emissive quasi-TICT states, a phenomenon significant in the field of material science and photophysics (Li et al., 2015).

Applications in Organic Synthesis and Medicinal Chemistry

  • Synthesis of Bioactive Compounds : The synthesis of compounds like 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides, using a methodology that could potentially include this compound as a precursor, has been reported. Such compounds have shown significant cytotoxic potentials against various cancer cells, highlighting the role of N-butylbenzamide derivatives in the development of new therapeutic agents (Thumula et al., 2020).

Photocatalysis and Environmental Applications

  • Enhancement of Photocatalytic Processes : The use of N-butylbenzamide derivatives in enhancing the rate of photocatalytic degradation of certain environmental pollutants has been investigated. This indicates the potential application of these compounds in environmental remediation and sustainable chemistry (Torimoto et al., 1996).

Properties

IUPAC Name

2-benzylsulfanyl-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-3-13-19-18(20)16-11-7-8-12-17(16)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIIHFOKUNHBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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